molecular formula C42H78O4S B102079 Dioleyl thiodipropionate CAS No. 17043-10-6

Dioleyl thiodipropionate

Cat. No. B102079
CAS RN: 17043-10-6
M. Wt: 679.1 g/mol
InChI Key: NTPFJSYVROWMFR-CLFAGFIQSA-N
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Description

Dioleyl thiodipropionate (DTP) is a chemical compound that belongs to the class of thioesters. It is commonly used as a stabilizer in the production of polyolefins, such as polyethylene and polypropylene. DTP is also used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.

Mechanism of Action

Dioleyl thiodipropionate acts as an antioxidant by donating hydrogen atoms to free radicals, which are highly reactive species that can cause oxidative damage to cells and tissues. Dioleyl thiodipropionate can also chelate metal ions, which can catalyze the formation of free radicals. In addition, Dioleyl thiodipropionate can scavenge singlet oxygen, which is a highly reactive form of oxygen that can cause oxidative damage.
Biochemical and Physiological Effects:
Dioleyl thiodipropionate has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been suggested that these effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Dioleyl thiodipropionate has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Dioleyl thiodipropionate is a relatively inexpensive and easy to synthesize compound, which makes it attractive for use in lab experiments. However, its solubility in water is limited, which can make it difficult to use in aqueous systems. In addition, the use of Dioleyl thiodipropionate in biological systems may be limited by its potential toxicity and lack of specificity.

Future Directions

There are several potential future directions for research on Dioleyl thiodipropionate. One area of interest is the development of more specific and potent antioxidants and stabilizers based on the structure of Dioleyl thiodipropionate. Another area of interest is the investigation of the potential therapeutic applications of Dioleyl thiodipropionate in various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, the use of Dioleyl thiodipropionate in combination with other compounds, such as other antioxidants or chemotherapeutic agents, may lead to enhanced therapeutic effects.

Synthesis Methods

Dioleyl thiodipropionate can be synthesized by reacting oleyl alcohol with thiodipropionic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction occurs under mild conditions and yields a high purity product. The purity of Dioleyl thiodipropionate is important because impurities can affect its performance as a stabilizer or antioxidant.

Scientific Research Applications

Dioleyl thiodipropionate has been extensively studied for its antioxidant and stabilizing properties. It has been shown to be effective in preventing oxidation and degradation of polyolefins, which can lead to the deterioration of their mechanical properties. Dioleyl thiodipropionate has also been investigated for its potential use in the food industry as a natural antioxidant. In addition, Dioleyl thiodipropionate has been studied as a potential therapeutic agent for its anti-inflammatory and anti-tumor properties.

properties

CAS RN

17043-10-6

Product Name

Dioleyl thiodipropionate

Molecular Formula

C42H78O4S

Molecular Weight

679.1 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C42H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18-

InChI Key

NTPFJSYVROWMFR-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC

Other CAS RN

17043-10-6

Origin of Product

United States

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